molecular formula C9H10N2O2 B1303008 2-Benzimidamidoacetic acid CAS No. 32683-07-1

2-Benzimidamidoacetic acid

Cat. No. B1303008
CAS RN: 32683-07-1
M. Wt: 178.19 g/mol
InChI Key: ZDTNJTKQGYFSCI-UHFFFAOYSA-N
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Description

2-Benzimidamidoacetic acid is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazoles are known for their biological activity and are widely used as therapeutic agents, including antiulcer and anthelmintic drugs. They also exhibit a range of pharmacological activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the synthesis of 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide, a related compound, was achieved using o-phenylenediamine and phenoxyacetic acid as starting materials . Another efficient method for synthesizing 2-substituted 1H-benzimidazoles involves cascade reactions of o-haloacetoanilide derivatives with amidine hydrochlorides, using copper bromide as a catalyst . Additionally, trifluoroacetic acid has been used as a catalyst for the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles in aqueous media .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole core, which can be substituted at various positions to yield a wide range of compounds with different properties and biological activities. The structure of these compounds is typically elucidated using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and elemental analysis .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including condensation, cyclization, and substitution, to form new compounds. For example, the reaction of 2-aminobenzothiazoles with ethylacetoacetate in the presence of polyphosphoric acid leads to the formation of N-bridged heterocycles . The synthesis of benzimidazole-2-acetic acid derivatives from substituted ethyl acetimidates and o-phenylenediamines has also been described .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their pharmacological applications. The prodrug derivatives of 2-amino-3-benzoylbenzeneacetic acid, for example, were evaluated for their cyclooxygenase inhibiting properties, anti-inflammatory potency, and gastrointestinal irritation liability .

Scientific Research Applications

Synthesis and Characterization

Research into benzimidazole derivatives, including 2-Benzimidamidoacetic acid analogs, focuses on their synthesis and characterization for various applications. Studies have developed novel benzimidazole derivatives through chemical reactions involving o-phenylenediamine and phenoxyacetic acid as starting materials. These derivatives have been characterized using techniques like IR, NMR, and elemental analysis to understand their structural and functional properties. Such research provides foundational knowledge for exploring the therapeutic potential of these compounds (Shaharyar et al., 2016; Dudd et al., 2003).

Anticancer Activity

Benzimidazole derivatives have been synthesized and tested for their potential anticancer activities. By modifying the benzimidazole structure, researchers aim to discover compounds that can inhibit the proliferation of cancer cells. Some derivatives have shown promising results in vitro against cancer cell lines, indicating the potential of benzimidazole compounds in cancer therapy (Mukhopadhyay et al., 2011; Salahuddin et al., 2014).

Antimicrobial and Antiparasitic Effects

The antimicrobial and antiparasitic activities of benzimidazole derivatives have been explored. Compounds have been evaluated for their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as against fungi like Candida albicans. Additionally, some derivatives have shown nanomolar activities against protozoan parasites, highlighting their potential as antiparasitic agents (Salahuddin et al., 2017; Hernández‐Luis et al., 2010).

Environmental Applications

Benzimidazole derivatives have also been investigated for their environmental applications. For example, they have been studied for the treatment of agricultural, commercial, and domestic pesticides in wastewater using technologies like membrane bioreactors. This research aims to develop efficient and environmentally friendly methods for breaking down toxic herbicides, contributing to cleaner water systems (Ghoshdastidar & Tong, 2013).

Corrosion Inhibition

The potential of benzimidazole derivatives as corrosion inhibitors has been theoretically and experimentally studied. These compounds can protect metals against corrosion in acidic environments by adsorbing onto the metal surface. Theoretical studies using density functional theory (DFT) have been undertaken to understand the interaction between benzimidazole derivatives and metal surfaces, offering insights into their inhibitive mechanisms (Obot & Obi-Egbedi, 2010; Khaled, 2003).

Fluorescent Probes for Biological Applications

Benzimidazole-based compounds have been developed as fluorescent probes for biological applications, such as monitoring acidic pH values in live cells and tissues. These probes enable the quantitative analysis of cellular metabolism and have potential applications in biomedical research, demonstrating the versatility of benzimidazole derivatives in scientific research (Kim et al., 2013).

Safety And Hazards

Specific safety and hazard information for 2-Benzimidamidoacetic acid is not available in the literature. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion10.


Future Directions

While specific future directions for research on 2-Benzimidamidoacetic acid are not mentioned in the literature, benzimidazole derivatives are a topic of ongoing research due to their wide range of biological activities11121314. Future research could focus on exploring the biological activity of 2-Benzimidamidoacetic acid and its derivatives, developing more efficient synthesis methods, and investigating its potential applications in medicine and other fields.


properties

IUPAC Name

2-[[amino(phenyl)methylidene]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-9(11-6-8(12)13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTNJTKQGYFSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376927
Record name (Z)-N-[Amino(phenyl)methylidene]glycine
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Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzimidamidoacetic acid

CAS RN

32683-07-1
Record name N-(Iminophenylmethyl)glycine
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Record name (Z)-N-[Amino(phenyl)methylidene]glycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32683-07-1
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